4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
82114-04-3 |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-methyl-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-8-10(7-13)12(16)15-11(14-8)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,15,16) |
InChI Key |
XPRIKNMRRNFONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine Core
Malononitrile reacts with 4-methylbenzaldehyde under basic conditions to form an intermediate α,β-unsaturated nitrile. Subsequent cyclization with urea or thiourea introduces the pyrimidine ring. Ammonium chloride is often employed as a catalyst to enhance reaction efficiency.
Hydroxylation and Functionalization
The hydroxyl group at position 4 is introduced via hydrolysis of a thiourea intermediate, followed by oxidative desulfurization. For example, Raney nickel can facilitate desulfurization under reflux conditions. This step is critical for achieving the final 4-hydroxy substitution pattern.
Optimization and Yield
Early protocols reported yields of 60–70% but required stringent temperature control (80–100°C) and prolonged reaction times (12–24 hours). Modern adaptations using microwave irradiation reduced processing times to 2–4 hours while maintaining comparable yields.
One-Pot Synthesis Under Solvent-Free Conditions
Aher et al. (2019) developed a solvent-free, one-pot method that simplifies the synthesis of pyrimidine-5-carbonitriles.
Reaction Components and Mechanism
-
Reactants : 4-Methylbenzaldehyde, malononitrile, urea.
-
Catalyst : Ammonium chloride (20 mol%).
-
Conditions : Solvent-free, 100°C, 3 hours.
The reaction proceeds via a modified Biginelli mechanism, where ammonium chloride activates the aldehyde for Knoevenagel condensation with malononitrile. Subsequent cyclization with urea forms the pyrimidine ring in a single vessel.
Advantages Over Traditional Methods
-
Yield : 85–90% (vs. 60–70% in multi-step methods).
-
Scalability : Eliminates intermediate purification steps.
-
Eco-Friendly : No organic solvents required.
Cyclization of 3-Amino-2-Unsaturated Carboxylates
Patent EP0326389B1 describes a scalable industrial process using 3-amino-2-unsaturated carboxylates and carboxylic acid amides.
Reaction Pathway
-
Starting Material : Ethyl 3-amino-2-(4-methylphenyl)acrylate.
-
Cyclization Agent : Formamide or acetamide.
-
Base : Sodium ethoxide or potassium tert-butoxide.
-
Solvent : Ethanol or methanol.
The reaction forms the pyrimidine ring via nucleophilic attack of the amide on the α,β-unsaturated ester, followed by intramolecular cyclization.
Industrial Optimization
-
Temperature : 70–80°C.
-
Yield : 75–80%.
-
Purity : >95% (HPLC).
This method is preferred for large-scale production due to its reproducibility and minimal byproducts.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The hydroxyl (-OH) and carbonitrile (-CN) groups undergo distinct redox transformations:
| Reaction Type | Conditions | Products Formed | Key Findings | Source |
|---|---|---|---|---|
| Oxidation | Standard oxidizing agents | Ketones/aldehydes (via -OH oxidation) | Selective oxidation preserves pyrimidine ring stability | |
| Reduction | Catalytic hydrogenation | Primary amines (via -CN reduction) | Requires Pd/C or Raney Ni catalysts for efficient conversion |
Nucleophilic Substitution Reactions
The pyrimidine ring enables substitution at specific positions under controlled conditions:
Chlorination and Subsequent Displacement
-
Chlorination : Treatment with POCl₃ converts the hydroxyl group to a chloro derivative (4-chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile).
-
Hydrazine Substitution : Reacting the chloro derivative with hydrazine hydrate yields 4-hydrazinyl-6-methyl-2-phenylpyrimidine-5-carbonitrile (76% yield after 8 hours) .
Amination
-
Reaction with 4-methoxyaniline under reflux conditions replaces the chloro group, forming 4-(4-methoxyphenylamino)-6-methyl-2-phenylpyrimidine-5-carbonitrile .
Alkylation and Acylation
The hydroxyl group participates in alkylation and acylation to modify solubility and reactivity:
Cyclocondensation Reactions
The carbonitrile group facilitates heterocycle formation:
-
Thiazolo-pyrimidine Synthesis : Reaction with 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile in ethanol/K₂CO₃ yields fused thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 70 ) .
-
Coumarin Hybrids : Condensation with 6-methyl-2-oxo-2H-chromen-4-yl-methyl bromide produces coumarin-pyrimidine hybrids (e.g., compound 22 ) .
Mechanistic Insights
-
Hydrogen Bonding : The hydroxyl group enhances solubility and binding affinity via H-bond interactions.
-
Electron-Withdrawing Effects : The carbonitrile group activates the pyrimidine ring for electrophilic substitution at the 4-position .
This compound’s reactivity profile underscores its utility as a scaffold for synthesizing bioactive molecules, particularly antimicrobial and anti-inflammatory agents. Further exploration of its regioselective transformations and catalytic systems could expand its applications in medicinal chemistry.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile. It has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound exhibits mechanisms that inhibit tumor growth, with IC50 values indicating effective concentrations for therapeutic use.
COX-2 Inhibition
The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. It has demonstrated COX-2 inhibitory activities comparable to established inhibitors like Celecoxib, with IC50 values in the submicromolar range, suggesting its potential as an anti-inflammatory agent.
| Compound | IC50 (nM) | Comparison |
|---|---|---|
| 4-Hydroxy... | 12.7 | Outperforms Rofecoxib |
| Celecoxib | 7700 | Reference |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies indicate that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to Good | |
| Pseudomonas aeruginosa | Moderate |
Biological Mechanisms
Understanding the biological mechanisms of this compound is crucial for its application in drug development. Interaction studies reveal its binding affinity with various biological targets, which is essential for elucidating its pharmacological profile and potential side effects.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit enzymes involved in DNA synthesis or repair, thereby exerting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Table 1: Comparative Physical and Spectral Data
Reactivity and Functional Group Transformations
- Hydroxy Group: Enables O-alkylation or acylation, as seen in the synthesis of ethers or esters. This contrasts with 4-amino analogs (e.g., 4-Amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile), which undergo sulfonylation to form bioactive sulfonamides .
- Chloro Group: Serves as a leaving group in nucleophilic substitutions. For example, 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile can react with amines to form amino derivatives .
- Methylthio Group : Participates in thioether oxidation or displacement reactions, as demonstrated in the synthesis of sulfonyl derivatives .
Biological Activity
4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile (HMPC) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of HMPC, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of HMPC can be represented as follows:
It features a pyrimidine ring substituted with a hydroxyl group, a methyl group, and a phenyl group, which contributes to its unique biological properties.
The biological activity of HMPC is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : HMPC has been shown to inhibit certain enzymes that are crucial for cellular processes, potentially affecting pathways involved in cancer proliferation and inflammation.
- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent research has highlighted the anticancer potential of HMPC. In vitro studies indicate that HMPC exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.64 |
| A498 | 0.79 |
| HepG2 | Not reported |
| UO-31 | Not reported |
These findings suggest that HMPC could be a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
HMPC has also demonstrated antimicrobial activity. In vitro assays have shown that it possesses significant inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Klebsiella aerogenes
The effectiveness of HMPC against these pathogens suggests its potential use in treating bacterial infections .
COX-2 Inhibition
Another area of interest is the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Studies have reported that HMPC exhibits potent COX-2 inhibitory activity, comparable to established anti-inflammatory drugs like Celecoxib .
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including HMPC, against renal cancer cell lines. The results indicated that HMPC had a significant inhibitory effect on cell proliferation, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Evaluation : Research conducted on the antimicrobial properties of HMPC demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. This positions HMPC as a candidate for further exploration in antibiotic development .
- Inflammation Research : Investigations into the anti-inflammatory properties of HMPC revealed its role as a COX-2 inhibitor, indicating potential applications in treating inflammatory diseases .
Q & A
What are the common synthetic routes for 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile, and how can reaction conditions be optimized to improve yield?
Level: Basic
Answer:
A key synthetic route involves the condensation of arylidene malononitrile with pyridine precursors under thermal aqueous conditions. For example, chlorination of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with phosphoryl chloride yields intermediates like 6-chloro derivatives, which are further functionalized via reactions with ammonium acetate or hydrazine . Optimization strategies include:
- Solvent selection: DMSO:water (5:5) systems enhance solubility and reaction homogeneity .
- Temperature control: Reflux conditions (e.g., overnight heating) ensure complete conversion, particularly for amine substitutions .
- Catalytic additives: Acidic conditions (e.g., dilute HCl) improve cyclization efficiency during heterocycle formation .
How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound derivatives?
Level: Basic
Answer:
- NMR:
- IR: A sharp peak at ~2212 cm⁻¹ confirms the C≡N stretch. NH2 stretches appear as broad bands at 3329–3478 cm⁻¹ .
- MS: Molecular ion peaks (e.g., m/z 302 [M⁺]) validate molecular weight, while fragments like m/z 77 ([C₆H₅]⁺) confirm phenyl substituents .
What strategies address discrepancies between computational predictions and experimental data in structural analysis?
Level: Advanced
Answer:
Discrepancies often arise from crystallographic disorder or dynamic effects. Methodological approaches include:
- Phase annealing: Implemented in SHELX-90, this refines crystallographic models by iteratively adjusting phases to minimize residuals .
- Multisolution validation: Test multiple initial phase sets to identify the most chemically plausible structure .
- DFT calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate tautomeric forms or hydrogen bonding .
How do substituents on the pyrimidine ring influence biological activity, and what assays evaluate these effects?
Level: Advanced
Answer:
- Substituent effects:
- Assays:
What challenges arise in crystallizing this compound, and how can crystallization conditions be optimized?
Level: Advanced
Answer:
Challenges include low solubility and polymorphism. Optimization strategies:
- Solvent screening: Use mixed solvents (e.g., ethanol/DMF) to balance solubility and nucleation rates .
- Slow evaporation: Gradual solvent removal at 4°C promotes single-crystal growth .
- Additives: Small amounts of acetic acid or NH₄OAc reduce twinning by modulating crystal packing .
- Data collection: High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves disorder in SHELXL-refined structures .
How can tautomeric forms of this compound be distinguished experimentally?
Level: Advanced
Answer:
- X-ray crystallography: Directly visualizes the dominant tautomer. For example, keto-enol equilibria are resolved via O–H bond lengths (<1.0 Å for enol) .
- ¹⁵N NMR: Nitrogen chemical shifts differentiate between imine (δ ~150 ppm) and amine (δ ~50 ppm) forms .
- UV-Vis spectroscopy: Absorbance at 260–280 nm (π→π* transitions) shifts with tautomeric state .
What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Level: Advanced
Answer:
- Fukui indices: Calculate using Gaussian to identify electrophilic (C-5) and nucleophilic (N-1) sites .
- DFT transition state modeling: Simulate reaction pathways (e.g., SNAr at C-6) to assess activation barriers .
- MD simulations: GROMACS models solvation effects on reaction kinetics in aqueous/DMSO mixtures .
How can regioselectivity be controlled during the synthesis of derivatives with multiple reactive sites?
Level: Advanced
Answer:
- Directing groups: Introduce temporary protecting groups (e.g., acetyl) at C-4 to steer reactivity toward C-6 .
- pH modulation: Basic conditions favor substitution at electron-deficient positions (e.g., C-5 in nitrile-containing rings) .
- Catalytic metalation: Pd(0) catalysts enable Suzuki couplings at less-reactive aryl positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
